molecular formula C7H12ClNO B2685887 3-(Chloromethyl)azepan-2-one CAS No. 2193067-53-5

3-(Chloromethyl)azepan-2-one

Cat. No.: B2685887
CAS No.: 2193067-53-5
M. Wt: 161.63
InChI Key: PSGLQLMBMXDUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H12ClNO It is a derivative of azepane, featuring a chloromethyl group at the third position and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminocaproic acid with thionyl chloride to form the corresponding acid chloride, which then undergoes cyclization to yield the desired azepanone derivative. The reaction conditions often include:

    Temperature: Moderate heating (50-80°C)

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)azepan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid under reflux conditions.

Major Products

    Substitution: Formation of azepan-2-one derivatives with various functional groups replacing the chloromethyl group.

    Reduction: Formation of 3-(hydroxymethyl)azepan-2-one.

    Oxidation: Formation of carboxylic acid derivatives or further oxidized products.

Scientific Research Applications

3-(Chloromethyl)azepan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: Utilized in the preparation of polymeric materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)azepan-2-one involves its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)azepan-2-one: Similar structure but with a hydroxyl group instead of a chloromethyl group.

    3-(Aminomethyl)azepan-2-one:

    3-(Methoxymethyl)azepan-2-one: Features a methoxymethyl group, which can influence its solubility and reactivity.

Uniqueness

3-(Chloromethyl)azepan-2-one is unique due to the presence of the reactive chloromethyl group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-(chloromethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGLQLMBMXDUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.